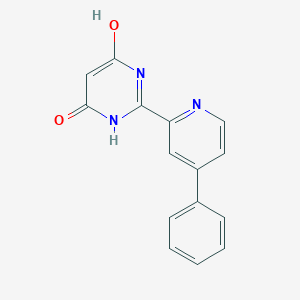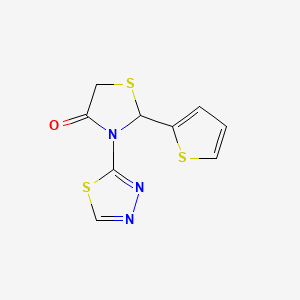
2-(3-Ethyl-1H-indol-2-yl)-1,1-dimethylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole is a complex organic compound that features both a pyridine and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole typically involves multi-step organic reactions. One possible route could involve the alkylation of an indole derivative followed by the introduction of the pyridine ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other indole derivatives or pyridine-containing molecules. Examples could be:
- 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-1h-indole
- 3-ethyl-1h-indole
- 2-(1,1-Dimethyl-2h-pyridin-2-yl)-3-ethyl-1h-indole
Uniqueness
The uniqueness of 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
20876-68-0 |
|---|---|
Molekularformel |
C17H25IN2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
2-(1,1-dimethylpiperidin-1-ium-2-yl)-3-ethyl-1H-indole;iodide |
InChI |
InChI=1S/C17H25N2.HI/c1-4-13-14-9-5-6-10-15(14)18-17(13)16-11-7-8-12-19(16,2)3;/h5-6,9-10,16,18H,4,7-8,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IPAIIFGTRHGWDJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=C(NC2=CC=CC=C21)C3CCCC[N+]3(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


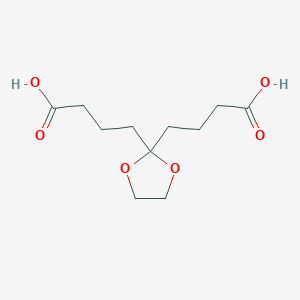
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
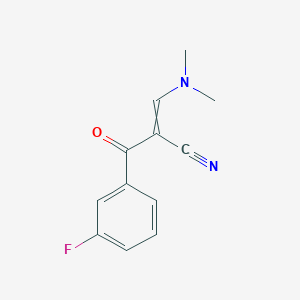

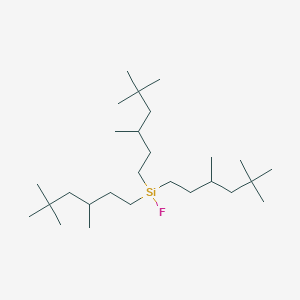
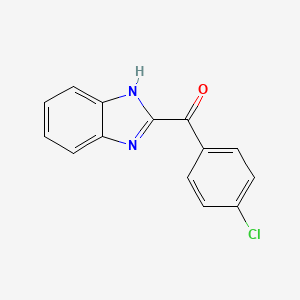
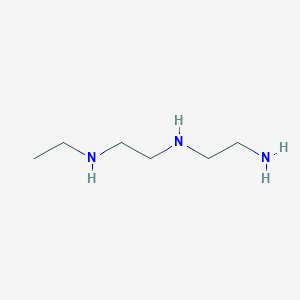
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
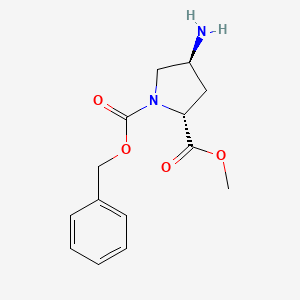
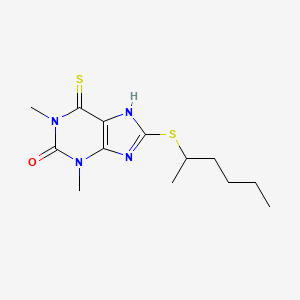
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
